2-(3-ACETYLPHENYL)NICOTINIC ACID
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Overview
Description
2-(3-Acetylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetylphenyl)nicotinic acid typically involves the acylation of nicotinic acid. One common method is the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with 3-acetylphenylamine to yield the desired product . The reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is favored for its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Acetylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Acetylphenyl)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-acetylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect redox reactions and metabolic pathways, influencing cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
2-(3-Acetylphenyl)nicotinic acid can be compared with other nicotinic acid derivatives:
Similar Compounds: Examples include 2-chloro-N-(2-chlorophenyl)nicotinamide, 2-chloro-N-(3-chlorophenyl)nicotinamide, and N-(2-bromophenyl)-2-chloronicotinamide.
Uniqueness: The presence of the acetyl group in this compound imparts unique chemical properties, such as increased reactivity in certain substitution reactions and potential biological activities that differ from other derivatives.
Properties
IUPAC Name |
2-(3-acetylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-4-2-5-11(8-10)13-12(14(17)18)6-3-7-15-13/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFOWDCPVYHJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687376 |
Source
|
Record name | 2-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-24-6 |
Source
|
Record name | 2-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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